

3-Methoxypyrene-1,6-dione CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Methoxypyrene-1,6-dione

Cat. No.: B15388077

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In-depth Technical Guide: 3-Methoxypyrene-1,6-dione

Disclaimer: As of October 2025, a specific CAS number and experimentally determined molecular weight for **3-Methoxypyrene-1,6-dione** are not available in publicly accessible chemical databases. The information presented in this guide is based on data for the closely related and well-studied class of compounds, benzo[a]pyrene diones. This document serves as a technical overview of the potential characteristics and biological activities that could be anticipated for pyrene diones, intended for researchers, scientists, and drug development professionals.

Introduction to Pyrene Diones

Pyrene diones are quinone derivatives of pyrene, a polycyclic aromatic hydrocarbon (PAH). While specific data on **3-Methoxypyrene-1,6-dione** is not available, the broader class of pyrene diones, particularly benzo[a]pyrene diones, are recognized for their significant biological activity. These compounds are often formed as metabolites of their parent PAHs through enzymatic or photochemical oxidation. Their biological effects are largely attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

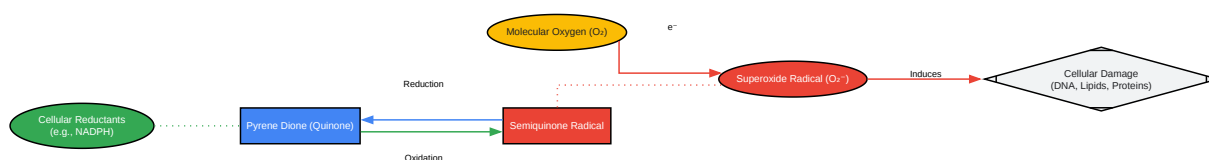
Physicochemical Properties

Quantitative data for **3-Methoxypyrene-1,6-dione** is not available. The table below summarizes information for related benzo[a]pyrene diones.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Benzo[a]pyrene-1,6-dione	C ₂₀ H ₁₀ O ₂	306.3	3029-32-9
Benzo[a]pyrene-3,6-dione	C ₂₀ H ₁₀ O ₂	306.3	3029-34-1
Benzo[a]pyrene-6,12-dione	C ₂₀ H ₁₀ O ₂	306.3	3029-35-2

Biological Activity and Signaling Pathways

The biological activity of benzo[a]pyrene diones is primarily linked to their capacity for redox cycling. This process involves the reduction of the dione to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent dione and produce superoxide radicals. This cycle can lead to a cascade of reactive oxygen species, cellular oxidative stress, DNA damage, and cytotoxicity.^[1]



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Redox cycling of pyrene diones leading to oxidative stress.

Experimental Protocols

The following is a hypothetical, generalized protocol for assessing the cytotoxicity of a pyrene dione compound, based on common methodologies in the field.

Objective: To determine the cytotoxic effect of a pyrene dione on a human cell line (e.g., A549, human lung carcinoma).

Materials:

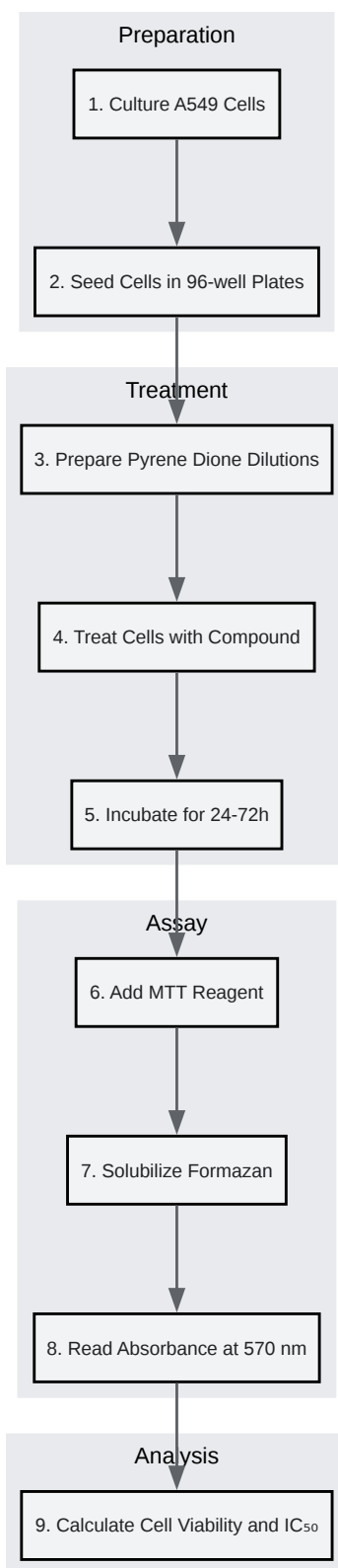
- Pyrene dione compound
- A549 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Culture: A549 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are harvested using Trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5×10^3 cells per well. Plates are incubated for 24 hours to allow for cell

attachment.

- **Compound Treatment:** A stock solution of the pyrene dione is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M). The medium in the 96-well plates is replaced with the medium containing the different concentrations of the pyrene dione. Control wells receive medium with the same concentration of DMSO as the highest pyrene dione concentration.
- **Incubation:** The plates are incubated for 24, 48, or 72 hours.
- **MTT Assay:**
 - After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well.
 - The plates are incubated for another 4 hours at 37°C.
 - The medium is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
 - The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The cell viability is calculated as a percentage of the control group. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.



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Workflow for assessing the cytotoxicity of a pyrene dione.

Conclusion

While direct experimental data for **3-Methoxypyrene-1,6-dione** is currently lacking, the study of related benzo[a]pyrene diones provides a valuable framework for understanding its potential biological activities. Researchers investigating this and similar novel pyrene diones should consider their potential for redox cycling and induction of oxidative stress. The provided experimental protocol offers a starting point for evaluating the cytotoxic effects of such compounds. Further research is necessary to isolate and characterize **3-Methoxypyrene-1,6-dione** to fully elucidate its physicochemical properties and biological significance.

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References

- 1. Benzo[a]pyrene dione-benzo[a]pyrene diol oxidation-reduction couples; involvement in DNA damage, cellular toxicity, and carcinogenesis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
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